

# Isomalt's Low Glycemic Index: A Comparative Clinical Guide for Researchers

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## Compound of Interest

Compound Name: *Isomalt*

Cat. No.: *B1678288*

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For professionals in research, science, and drug development, understanding the metabolic response to excipients and active ingredients is paramount. This guide provides a comprehensive comparison of the glycemic and insulinemic responses to **isomalt**, a sugar replacer derived from beet sugar, in relation to other low-glycemic alternatives. The data presented is compiled from various clinical studies to offer a clear, evidence-based overview of **isomalt**'s performance.

**Isomalt**'s low impact on blood glucose and insulin levels has been consistently validated in clinical trials.<sup>[1][2]</sup> As a polyol, or sugar alcohol, it is slowly and incompletely absorbed in the small intestine, resulting in a blunted glycemic response compared to sucrose and other sugars.<sup>[3][4]</sup> This characteristic makes it a favorable ingredient in products designed for individuals requiring blood sugar management.

## Quantitative Comparison of Glycemic and Insulinemic Responses

To facilitate a clear comparison, the following table summarizes the Glycemic Index (GI) and Insulinemic Index (II) of **isomalt** and other common polyols, with glucose and sucrose provided as high-glycemic references. The GI is a relative ranking of carbohydrates on a scale from 0 to 100 according to how they affect blood glucose levels. The II, similarly, measures the postprandial insulin response to a food.

Sweetener	Glycemic Index (GI)	Insulinemic Index (II)
Glucose	100	100
Sucrose (Table Sugar)	65	43
Isomalt	9	6
Xylitol	13	11
Sorbitol	9	11
Mannitol	0	0
Maltitol	35	27
Erythritol	0	2
Data sourced from a comprehensive review of polyol metabolism.[5]		

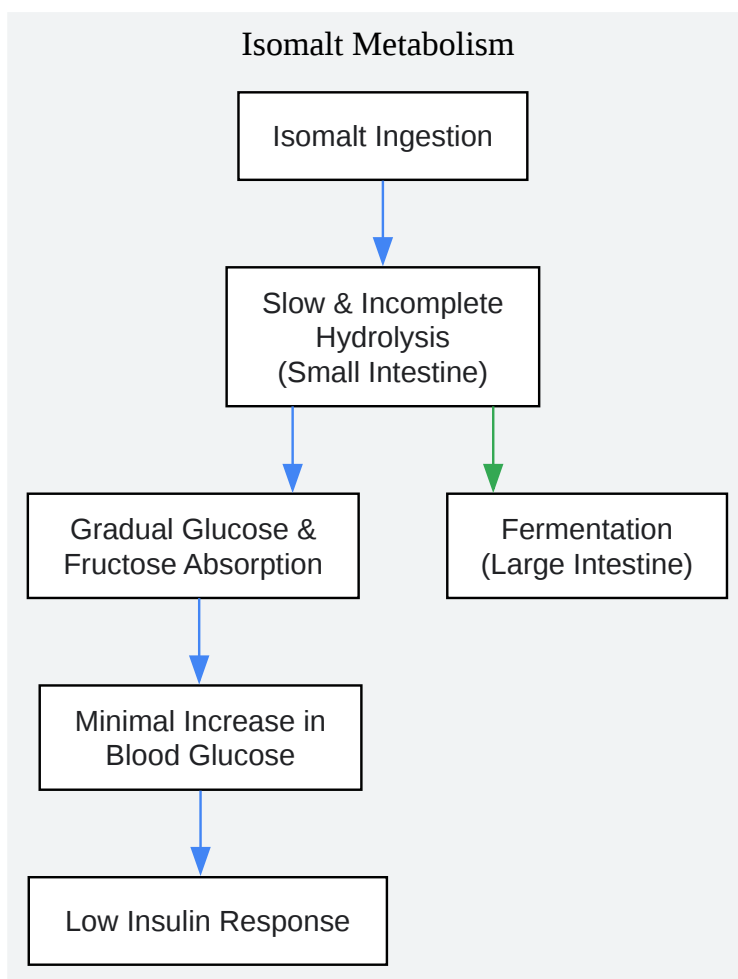
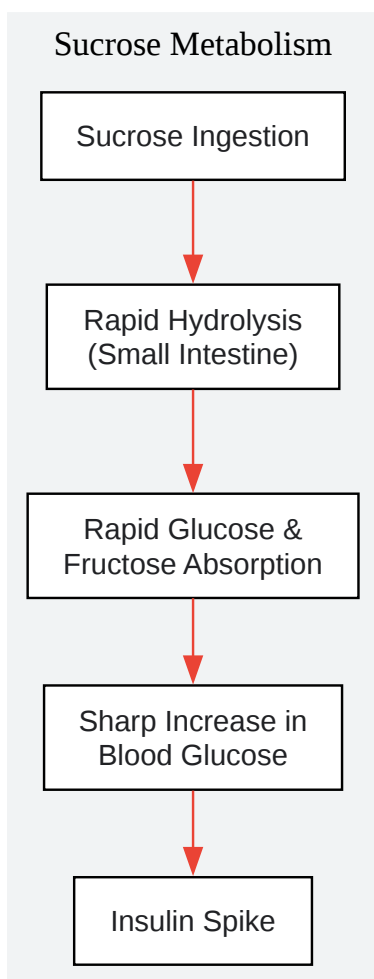
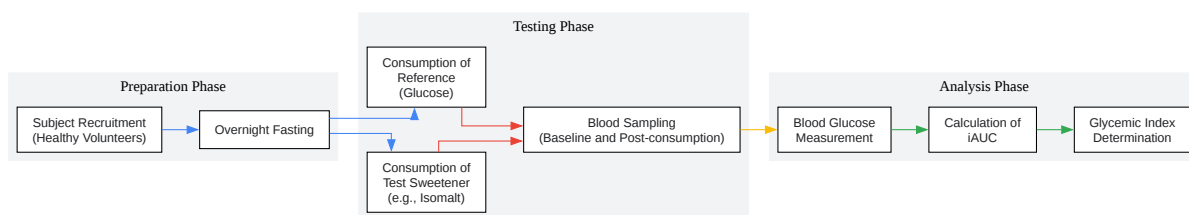
As the data indicates, **isomalt** exhibits one of the lowest glycemic and insulinemic indices among the listed polyols, second only to mannitol and erythritol which have a negligible impact on both measures.

Further clinical evidence demonstrates the significant impact of replacing sugar with **isomalt** in various food products. A series of randomized controlled trials on sweets (chocolate, candies, mints, and jam) where sugar was replaced 1:1 with **isomalt** showed a remarkable reduction in postprandial glucose and insulin responses in healthy adults.[1][2] Specifically, the incremental glucose peak (iCmax) was reduced by 46% to 83%, and the two-hour incremental area under the curve (iAUC2h) for glucose was lowered by 5% to 71%.[1][2] The corresponding insulin response was even more pronounced, with a 70% to 92% reduction in iCmax and a 58% to 87% decrease in iAUC2h.[1][2]

## Experimental Protocols

The determination of the glycemic index of **isomalt** and its alternatives is typically conducted through standardized in vivo clinical trials. The following outlines a general experimental workflow for such a study.

A cohort of healthy adult volunteers is recruited for the study. Participants are required to fast overnight prior to the testing sessions. On separate occasions, each participant consumes a test food containing a standardized amount of the test carbohydrate (e.g., 50 grams of **isomalt**) or a reference carbohydrate (glucose). Capillary blood samples are collected at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test or reference food. Blood glucose levels are then measured for each sample. The incremental area under the glucose response curve (iAUC) is calculated for both the test food and the reference food. The GI of the test food is then determined as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.



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